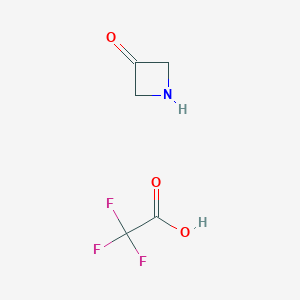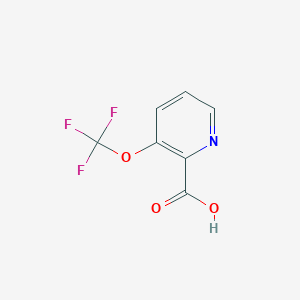
3-(Trifluoromethoxy)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethoxy)picolinic acid (TFMPA) is an organic compound belonging to the class of heterocyclic compounds. It is a trifluoromethoxy derivative of picolinic acid, and is used as an intermediate in the synthesis of other compounds. It is also used as a reagent in the synthesis of various pharmaceuticals and other compounds. TFMPA has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Organocatalysis in Synthesis : 3-Picolinic acid has been demonstrated as an effective organocatalyst for the synthesis of substituted imidazoles. This process is noted for its environmental friendliness, high yield, and cost-effectiveness (Munsur, Roy & Imon, 2020).
Chemical Reactions and Stability : Research on chromium(III) tris(picolinate) suggests its ability to generate DNA-damaging hydroxyl radicals due to its stability and redox potential, raising questions about the long-term safety of this material (Speetjens, Collins, Vincent & Woski, 1999).
Structural and Electrochemical Properties : Tris-picolinate complexes of rhodium and iridium have been synthesized, with their structures revealing picolinate ligands acting as bidentate N,O-donors. These complexes display interesting electrochemical properties and are studied for their potential in various applications (Basu, Peng, Lee & Bhattacharya, 2005).
Optoelectronic Applications : Picolinic acid derivatives are utilized in the synthesis of iridium complexes for optoelectronic applications. These derivatives are studied for their impact on the optoelectronic properties of iridium complexes in polymer light-emitting devices (Xiao, Liu, Hu, Gan, Wang, Wen, Zhu & Zhu, 2009).
Photophysics of Picolinic Acid : The study of 3-hydroxy-picolinic acid using quantum chemistry methods reveals insights into its photophysics, especially regarding the role of the carboxylic group in proton transmission (Rode & Sobolewski, 2012).
Environmental Chemistry : Picolinic acid has been employed in enhancing the Fenton reaction for water treatment. Its presence accelerates the degradation of certain pollutants, demonstrating its potential in wastewater treatment applications (Yang, Shan, Pan & Pignatello, 2021).
Nucleophilic Oxidation Studies : The functionality of picolinic acid in the generation of carbon- and oxygen-centered radicals through iron picolinate systems has been explored. This study contributes to the understanding of Gif-type oxidation in hydrocarbons (Kiani, Tapper, Staples & Stavropoulos, 2000).
Vibrational Spectra Analysis : The vibrational spectra of picolinic acid, among other acids, have been studied both experimentally and theoretically, contributing to the understanding of molecular structures and interactions (Koczoń, Dobrowolski, Lewandowski & Mazurek, 2003).
UV-Light Sensor Development : Europium complexes of picolinic acid N-oxides have been synthesized and integrated into sol–gel matrices, demonstrating their potential as UV-light sensors. This research contributes to the development of new materials for light sensing applications (Godlewska, Macalik & Hanuza, 2008).
Eigenschaften
IUPAC Name |
3-(trifluoromethoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVGCGJYBNVWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2738112.png)
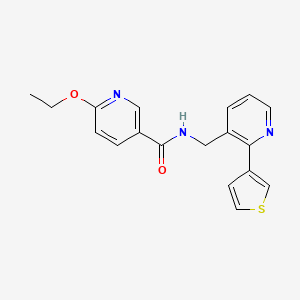
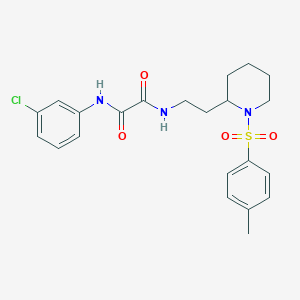
![N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2738119.png)
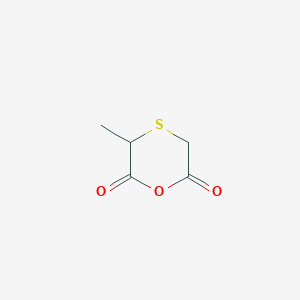
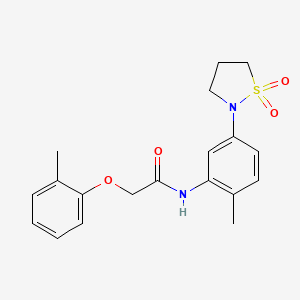

![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2738127.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2738128.png)
![2-chloro-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2738129.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2738131.png)
![2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738132.png)

